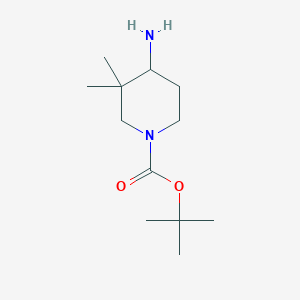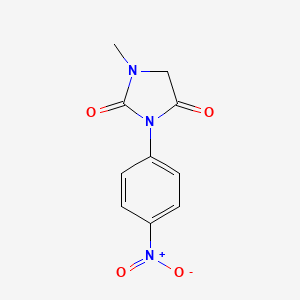![molecular formula C8H18N2O B1277604 [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol CAS No. 878684-92-5](/img/structure/B1277604.png)
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol
Übersicht
Beschreibung
“[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C8H18N2O . It is an amino alcohol formed by the reduction of the amino acid proline . The compound is also known as prolinol .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a propyl group attached to the nitrogen atom and a hydroxyl group attached to the methylene carbon .Wissenschaftliche Forschungsanwendungen
Organische Synthese
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Aufgrund seiner reaktiven Aminogruppe, die verschiedene chemische Reaktionen eingehen kann, wird es zur Synthese komplexer Moleküle verwendet. So kann es beispielsweise mit 7-Chlor-6-(2-Chlor-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin reagieren, um 5-Methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacen zu erzeugen, eine Verbindung, die potenzielle Anwendungen bei der Herstellung neuer Materialien oder Pharmazeutika haben könnte .
Pharmazeutika
In der pharmazeutischen Industrie macht der Pyrrolidinring diese Verbindung zu einem vielseitigen Gerüst für die Arzneimittelentwicklung. Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen, da er in der Lage ist, den Pharmakophorraum effizient zu erkunden und zur Stereochemie des Moleküls beizutragen . Diese Verbindung könnte zur Entwicklung neuer Medikamente mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen eingesetzt werden.
Agrochemikalien
Die Aminopropylgruppe von This compound kann zur Herstellung von Agrochemikalien verwendet werden. Seine Struktur ermöglicht die Synthese neuer Pestizide oder Herbizide, was möglicherweise zu effektiveren und umweltfreundlicheren landwirtschaftlichen Praktiken führt .
Farbstoffindustrie
Diese Verbindung kann als Zwischenprodukt bei der Herstellung von Farbstoffen dienen. Seine chemische Struktur ermöglicht es ihm, an verschiedene Substrate zu binden, was bei der Entwicklung neuer Farben und Muster für Textilien und andere Materialien nützlich sein kann .
Stereochemieforschung
Die Stereogenität des Pyrrolidinrings in This compound bietet eine hervorragende Möglichkeit für die Stereochemieforschung. Verschiedene Stereoisomere können synthetisiert und auf ihre biologische Aktivität untersucht werden, was entscheidend ist, um die Bindungsart von Arzneimittelkandidaten an enantioselektive Proteine zu verstehen .
ADME/Tox-Studien
Die Einführung des Pyrrolidinrings in neue Verbindungen kann ihre Absorption, Verteilung, Metabolisierung, Ausscheidung (ADME) und Toxizitätsprofile deutlich beeinflussen. Forscher können diese Verbindung verwenden, um physikalisch-chemische Parameter zu verändern und Arzneimittelkandidaten für bessere ADME/Tox-Ergebnisse zu optimieren .
Enantioselektive Synthese
Die Fähigkeit der Verbindung, verschiedene Stereoisomere zu bilden, macht sie zu einem wertvollen Mittel in der enantioselektiven Synthese. Dies ist besonders wichtig in der pharmazeutischen Industrie, da die räumliche Orientierung der Komponenten eines Arzneimittels seine therapeutischen Wirkungen drastisch beeinflussen kann .
Materialwissenschaften
Schließlich kann die Reaktivität von This compound in der Materialwissenschaft genutzt werden, um neue Polymere oder Beschichtungen mit einzigartigen Eigenschaften zu erzeugen. Sein Potenzial, mit verschiedenen chemischen Partnern zu reagieren, kann zur Entwicklung innovativer Materialien mit spezifischen Eigenschaften führen .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with various biological targets, leading to different biological profiles of drug candidates . The spatial orientation of substituents can lead to a different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is soluble in water and chloroform , which could potentially influence its action and stability. It is also noted to be air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Biochemische Analyse
Biochemical Properties
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to form complex compounds . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which can alter the activity of the enzymes or proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with cell surface glycoprotein receptors, which are crucial for T-cell activation . This interaction can lead to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting or enhancing their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is air-sensitive and should be stored in a cool, dry place to maintain its stability . Over time, degradation products may form, which can have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reduced levels of triglycerides and glucose in rat plasma . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold levels to avoid toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, the compound can undergo oxidation of the pyrrolidine ring to form pyrrolidone . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is soluble in water and chloroform, which facilitates its movement across cell membranes . Once inside the cell, it can localize to specific compartments or organelles, depending on the presence of targeting signals or binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
[1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h8,11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZYZXCBFQTPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424601 | |
| Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878684-92-5 | |
| Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


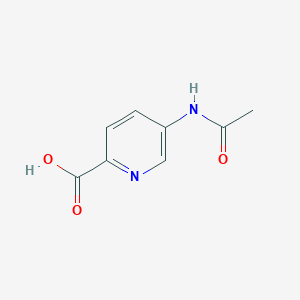
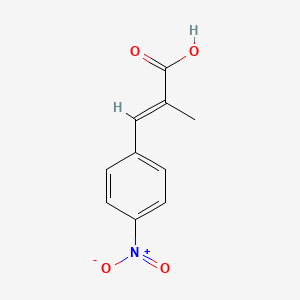
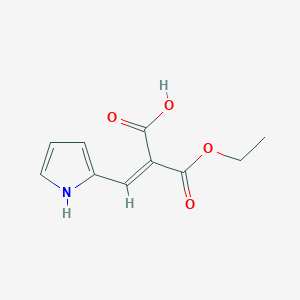



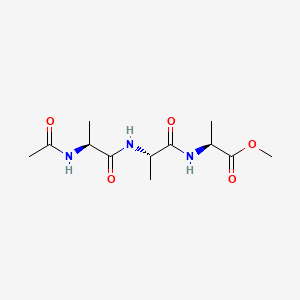
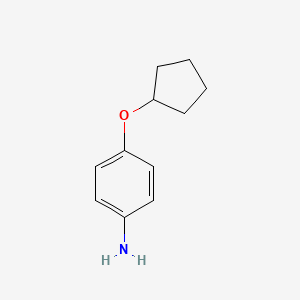
![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)
